molecular formula C10H14ClNO B1390494 3-(Methylamino)-1-phenylpropan-1-one hydrochloride CAS No. 2538-50-3

3-(Methylamino)-1-phenylpropan-1-one hydrochloride

Cat. No.: B1390494
CAS No.: 2538-50-3
M. Wt: 199.68 g/mol
InChI Key: VIHLSOFMDHEDRK-UHFFFAOYSA-N
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Description

3-(Methylamino)-1-phenylpropan-1-one hydrochloride (CAS 2538-50-3) is a significant organic compound and pharmaceutical intermediate with the molecular formula C10H14ClNO and a molecular weight of 199.68 g/mol. It is characterized as a colorless crystalline powder with a melting point of 139-141 °C . This compound serves as a critical precursor and impurity reference standard in the synthesis and quality control of atomoxetine hydrochloride, a non-stimulant medication used for attention-deficit/hyperactivity disorder (ADHD) . Its relevance extends to other neurological disorder research due to its structural properties. The compound is identified as a synthetic cathinone derivative and functions primarily as a monoamine reuptake inhibitor, with research indicating its interaction with dopamine transporters (DAT) to inhibit dopamine reuptake, leading to increased dopaminergic activity in synaptic clefts . This mechanism is valuable for scientific investigations into neurochemical pathways and psychostimulant effects. In synthetic chemistry, it is typically produced via Claisen condensation of acetophenone with ethyl formate, followed by condensation with methylamine hydrochloride to form an α,β-unsaturated ketone intermediate, which is subsequently reduced and converted to the hydrochloride salt . Analytical characterization is confirmed through HPLC, NMR, and mass spectrometry, ensuring high purity standards for research applications. This product is intended for research purposes only and is not designed for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

3-(methylamino)-1-phenylpropan-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO.ClH/c1-11-8-7-10(12)9-5-3-2-4-6-9;/h2-6,11H,7-8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIHLSOFMDHEDRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCC(=O)C1=CC=CC=C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00670020
Record name 3-(Methylamino)-1-phenylpropan-1-one--hydrogen chloride (1/1)
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Molecular Weight

199.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2538-50-3
Record name 2538-50-3
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-(Methylamino)-1-phenylpropan-1-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00670020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes

The preparation of 3-(Methylamino)-1-phenylpropan-1-one hydrochloride generally involves the formation of the ketone 3-(Methylamino)-1-phenylpropan-1-one followed by its conversion into the hydrochloride salt. The key synthetic approaches include:

  • Claisen Condensation and Condensation with Methylamine Hydrochloride
    The initial step involves a Claisen condensation of acetophenone with ethyl formate to produce benzoylacetaldehyde sodium salt. This intermediate is then condensed with methylamine hydrochloride to yield 1-phenyl-3-methylamino-1-propen-1-one (an α,β-unsaturated ketone).

  • Reduction of α,β-Unsaturated Ketone to Ketone
    The α,β-unsaturated ketone is selectively reduced to 3-(Methylamino)-1-phenylpropan-1-one using reducing agents such as sodium borohydride in the presence of acetic acid. This step is critical for converting the double bond to a saturated ketone while preserving the methylamino substituent.

  • Formation of Hydrochloride Salt
    The free base ketone is converted to its hydrochloride salt by treatment with hydrochloric acid, often in an anhydrous ether medium, to precipitate the hydrochloride salt, which is then purified by recrystallization.

Reaction Conditions and Reagents

Step Reagents/Conditions Notes
Claisen Condensation Acetophenone, Ethyl formate, base catalyst Produces benzoylacetaldehyde sodium salt
Condensation with Methylamine HCl Methylamine hydrochloride, aqueous solution Forms α,β-unsaturated ketone intermediate
Reduction of α,β-unsaturated ketone Sodium borohydride, glacial acetic acid, 1–15 °C Selective reduction of double bond
Hydrochloride salt formation Concentrated HCl in anhydrous ether Precipitates hydrochloride salt
Purification Recrystallization from ethanol/water (7:3) Achieves >98% purity

Industrial Scale Considerations

In industrial settings, catalytic hydrogenation can be used to reduce the ketone precursor using Raney-nickel catalysts under hydrogen pressure (0.3–1.5 MPa) and temperatures between 25–80 °C. This method offers scalability and efficiency but requires strict control of reaction parameters to avoid over-reduction or side reactions.

Optimization of Yield and Purity

  • Molar Ratios : Maintaining a 1:1.2 molar ratio of ketone to methylamine minimizes side products and maximizes conversion.
  • Temperature Control : Reduction reactions performed at 45–50 °C or lower temperatures (1–15 °C) prevent decomposition and side reactions.
  • Reaction Monitoring : Thin-layer chromatography (TLC) with silica gel and ethyl acetate/hexane (1:1) solvent system is used to monitor reaction progress and optimize reaction time.
  • Purification Techniques : Recrystallization from ethanol/water mixtures enhances purity to >98%, critical for pharmaceutical applications.

Analytical Characterization

Technique Purpose Details/Parameters
High-Performance Liquid Chromatography (HPLC) Purity analysis C18 column, 0.1% TFA in water/acetonitrile (70:30), detection at 254 nm, retention time ~8.2 min
Nuclear Magnetic Resonance (NMR) Structural confirmation ¹H NMR in DMSO-d6 shows aromatic and methylamino peaks at δ 7.2–7.4, 2.3, and 2.7 ppm
Mass Spectrometry (ESI-MS) Molecular weight confirmation Molecular ion [M+H]⁺ at m/z 196.1 (free base) and 232.6 (hydrochloride)
Methodology Key Steps Advantages Limitations
Claisen Condensation + Reduction Claisen condensation → condensation with methylamine → NaBH4 reduction → HCl salt formation High selectivity, good yield Multi-step, requires careful control of conditions
Catalytic Hydrogenation Hydrogenation of ketone precursor with Raney-nickel catalyst under H2 pressure Scalable, efficient for industrial Requires high-pressure equipment, catalyst handling
Reductive Amination (alternative) Reductive amination of 1-phenylpropan-1-one with methylamine and selective reducing agent Direct approach, fewer steps Potential side reactions if conditions not optimized

The preparation of this compound is well-established through multiple synthetic routes, primarily involving Claisen condensation followed by reductive steps and salt formation. Optimization of reaction conditions such as temperature, molar ratios, and purification techniques ensures high purity and yield. Industrial methods favor catalytic hydrogenation for scalability. Analytical techniques including HPLC, NMR, and MS are essential for confirming product identity and purity. These preparation methods provide a robust foundation for further pharmaceutical applications of this compound.

Chemical Reactions Analysis

3-(Methylamino)-1-phenylpropan-1-one hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

    Common Reagents and Conditions: Common reagents include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.

Scientific Research Applications

Chemistry

3-(Methylamino)-1-phenylpropan-1-one hydrochloride serves as an intermediate in the synthesis of various organic compounds. Its unique chemical properties allow for diverse reactions, including:

  • Oxidation : Can be converted into ketones or carboxylic acids.
  • Reduction : Capable of being reduced to form alcohols or amines.
  • Substitution : Can undergo substitution reactions to introduce different functional groups.

Biology

Research has focused on the compound's interaction with neurotransmitter transporters and its effects on biological systems. Studies have indicated potential impacts on:

  • Neurotransmitter Systems : Interaction with dopamine and norepinephrine transporters.
  • Physiological Responses : Investigations into how it mimics endogenous neurotransmitters and its implications for conditions like ADHD or depression .

Medicine

The compound is being explored for its therapeutic potential, particularly in treating neurological disorders. Notable applications include:

  • Antidepressant Research : As a precursor in synthesizing fluoxetine (Prozac), studies have shown its relevance in developing antidepressant medications .
  • Psychoactive Research : Understanding its effects can provide insights into substance use disorders and potential therapeutic interventions .

Case Studies and Data Tables

Application AreaDescriptionKey Findings
ChemistryIntermediate in organic synthesisEffective in producing complex organic molecules through oxidation and reduction reactions
BiologyInteraction with neurotransmitter systemsSignificant dopaminergic activity observed; potential implications for ADHD treatment
MedicinePrecursor for fluoxetine synthesisDemonstrated efficacy in antidepressant formulations; ongoing studies on dosage and efficacy

Mechanism of Action

The mechanism of action of 3-(Methylamino)-1-phenylpropan-1-one hydrochloride involves its interaction with monoamine transporters, particularly the dopamine transporter (DAT). It inhibits the reuptake of dopamine, leading to increased levels of dopamine in the synaptic cleft. This results in enhanced dopaminergic activity, which is associated with its stimulant effects .

Comparison with Similar Compounds

Table 1: Key Properties of this compound and Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Modifications Boiling Point (°C)
3-(Methylamino)-1-phenylpropan-1-one HCl C₁₀H₁₄ClNO 199.68 2538-50-3 Reference compound 254.8
2,2-Dimethyl-3-(methylamino)-1-phenylpropan-1-one HCl C₁₂H₁₈ClNO 227.73 24206-71-1 Dimethyl substitution on propanone chain Not reported
3-(tert-Butylamino)-1-phenylpropan-1-one HCl C₁₃H₂₀ClNO 253.76 N/A tert-Butylamino group Not reported
3-(Dimethylamino)-1-(4-methoxyphenyl)propan-1-one HCl C₁₂H₁₈ClNO₂ 255.73 2125-49-7 Dimethylamino group; 4-methoxyphenyl ring Not reported
1-(3-Chlorophenyl)-2-(methylamino)propan-1-one HCl C₁₀H₁₁Cl₂NO 234.11 N/A 3-Chloro substitution on phenyl ring Not reported

Table 2: Functional Group Impact on Properties

Compound Key Structural Feature Impact on Properties
3-(Methylamino)-1-phenylpropan-1-one HCl Methylamino group Moderate basicity; water solubility due to HCl salt
2,2-Dimethyl analog Dimethyl on propanone chain Increased steric hindrance; reduced reactivity
3-(tert-Butylamino) analog Bulky tert-butyl group Lower solubility in polar solvents; enhanced lipophilicity
3-(Dimethylamino)-4-methoxyphenyl analog Dimethylamino and methoxy groups Electron-donating methoxy group increases aromatic ring reactivity
3-Chlorophenyl analog Chloro substitution Electron-withdrawing effect; potential for altered biological activity

Pharmacological and Industrial Relevance

  • 3-(Methylamino)-1-phenylpropan-1-one HCl: Primarily a pharmaceutical impurity (e.g., in atomoxetine HCl) .
  • 3-[Methyl(phenylmethyl)amino]-1-phenylpropan-1-one HCl: Increased aromaticity may improve binding to hydrophobic targets .

Biological Activity

3-(Methylamino)-1-phenylpropan-1-one hydrochloride, commonly known as methamphetamine or a related compound, is a synthetic cathinone that has garnered attention for its psychoactive properties. This article explores its biological activity, including mechanisms of action, pharmacological effects, and potential therapeutic applications, drawing from various research studies and reports.

Chemical Structure and Properties

The compound is characterized by a phenyl group attached to a propanone backbone with a methylamino substituent. Its chemical formula is C10H14ClNO, and it has a molecular weight of 201.68 g/mol. The hydrochloride form enhances solubility in water, making it suitable for various biological assays.

This compound primarily acts as a stimulant through the following mechanisms:

  • Monoamine Reuptake Inhibition : It inhibits the reuptake of neurotransmitters such as dopamine, norepinephrine, and serotonin, leading to increased synaptic concentrations of these neurotransmitters .
  • Release of Neurotransmitters : The compound promotes the release of these neurotransmitters from presynaptic neurons, further enhancing their availability in the synaptic cleft.
  • Interaction with Receptors : It may also interact with various receptors in the central nervous system (CNS), contributing to its stimulant effects.

Biological Activity and Effects

The biological activity of this compound includes:

  • Stimulant Effects : Users report increased energy, euphoria, and heightened alertness. These effects are similar to those observed with other stimulants like amphetamines.
  • Adverse Effects : Potential side effects include anxiety, paranoia, cardiovascular issues, and addiction. Long-term use can lead to neurotoxicity and cognitive deficits .

Research Findings and Case Studies

Recent studies have highlighted both the therapeutic potential and risks associated with this compound:

  • Therapeutic Applications :
    • Research indicates that derivatives of 3-(Methylamino)-1-phenylpropan-1-one may be explored for treating conditions such as attention deficit hyperactivity disorder (ADHD) due to their stimulant properties .
    • Some studies suggest potential applications in managing vasomotor symptoms through modulation of monoamine reuptake.
  • Case Studies :
    • A report from the European Monitoring Centre for Drugs and Drug Addiction (EMCDDA) documented an increase in seizures involving this compound as it became a substitute for other controlled substances like 4-CMC following regulatory changes .
    • Clinical observations have noted significant adverse events linked to its use, emphasizing the need for caution in its application .

Comparative Analysis

The following table summarizes key comparisons between this compound and other related substances:

CompoundChemical StructurePrimary UseKnown Effects
3-(Methylamino)-1-phenylpropan-1-oneC10H14ClNOStimulantEuphoria, increased energy
MethamphetamineC10H15NStimulantSimilar to above
3-CMC (3-chloromethcathinone)C10H12ClNStimulantEuphoria, anxiety

Q & A

Q. What are the established synthetic routes for 3-(Methylamino)-1-phenylpropan-1-one hydrochloride, and how do reaction conditions influence yield and purity?

The compound is typically synthesized via a Mannich reaction involving acetophenone, formaldehyde, and methylamine hydrochloride. Key steps include:

  • Three-component Mannich reaction : Acetophenone reacts with methylamine and formaldehyde under acidic conditions to form the intermediate 3-(methylamino)-1-phenylpropan-1-one, which is then isolated as the hydrochloride salt.
  • Critical parameters : Temperature (40–60°C), solvent (ethanol or methanol), and stoichiometric ratios (1:1:1 for acetophenone:methylamine:formaldehyde) are optimized to achieve yields of 60–75% .
  • Purification : Recrystallization from ethanol or acetone improves purity (>98% by HPLC) .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR (400 MHz, DMSO-d6) confirm structural integrity. Key peaks include δ 2.35 (s, 3H, N–CH3), δ 3.45–3.70 (m, 2H, CH2–N), and δ 7.45–8.10 (m, 5H, aromatic protons) .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection at 254 nm resolve impurities (e.g., unreacted acetophenone) with a retention time of 6.2–6.8 minutes .
  • Mass Spectrometry (MS) : ESI-MS ([M+H]+^+ at m/z 194.1) validates molecular weight .

Q. How should researchers handle and store this compound to ensure stability?

  • Storage : Store in airtight containers at 2–8°C under inert gas (argon or nitrogen) to prevent hygroscopic degradation.
  • Safety : Use PPE (gloves, goggles) due to irritant properties. Avoid contact with oxidizing agents to prevent exothermic reactions .

Advanced Research Questions

Q. What strategies resolve contradictions in crystallographic data for this compound’s salt forms?

  • SHELX refinement : Use SHELXL for small-molecule X-ray diffraction data to model hydrogen bonding and chloride ion positioning. Discrepancies in unit cell parameters (e.g., due to polymorphs) require iterative refinement of thermal displacement parameters .
  • Data validation : Cross-validate with Cambridge Structural Database (CSD) entries for analogous structures to identify systematic errors in torsion angles or bond lengths .

Q. How can impurities like N-desmethyl analogs be minimized during synthesis?

  • Reaction optimization : Reduce residual formaldehyde by adding scavengers (e.g., ammonium bicarbonate) to prevent over-alkylation.
  • Chromatographic monitoring : Use chiral HPLC (e.g., Chiralpak AD-H column) to detect and quantify enantiomeric impurities (<0.5% w/w) .
  • Table: Impurity Profiles
ImpuritySourceMitigation Strategy
N-desmethyl analogIncomplete methylationExcess methylamine, reflux conditions
AcetophenoneUnreacted starting materialColumn chromatography (silica gel)

Q. What computational methods predict the compound’s pharmacokinetic properties?

  • Molecular docking : Use AutoDock Vina to simulate interactions with CYP450 enzymes (e.g., CYP2D6) to assess metabolic stability.
  • ADMET prediction : SwissADME or ADMETLab 2.0 estimate logP (1.8–2.2), aqueous solubility (−3.2 log mol/L), and blood-brain barrier permeability (low) .

Q. How do tautomeric forms of this compound influence its reactivity in nucleophilic substitutions?

  • Tautomer analysis : Density Functional Theory (DFT) calculations (B3LYP/6-311++G**) reveal keto-enol tautomerism stabilizes the enol form in polar solvents (ΔG = −2.1 kcal/mol in DMSO).
  • Reactivity : The enolate intermediate facilitates nucleophilic attacks (e.g., alkylation with benzyl bromide) at the β-carbon .

Methodological Considerations

Q. What protocols ensure reproducibility in scaled-up synthesis?

  • Process Analytical Technology (PAT) : Implement inline FTIR to monitor reaction progress and adjust feed rates dynamically.
  • Quality-by-Design (QbD) : Use DOE (Design of Experiments) to optimize parameters (e.g., pH, agitation rate) for consistent particle size distribution (D90 < 50 µm) .

Q. How are stability-indicating assays validated for this compound under ICH guidelines?

  • Forced degradation : Expose to heat (80°C, 7 days), light (1.2 million lux-hours), and acidic/alkaline conditions (0.1M HCl/NaOH).
  • Validation metrics : Linearity (R2^2 > 0.999), LOD (0.02 µg/mL), LOQ (0.05 µg/mL), and recovery (98–102%) per ICH Q2(R1) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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3-(Methylamino)-1-phenylpropan-1-one hydrochloride
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3-(Methylamino)-1-phenylpropan-1-one hydrochloride

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